2-Amino-1-(3-bromo-4-fluorophenyl)ethanone Hydrochloride
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Overview
Description
2-Amino-1-(3-bromo-4-fluorophenyl)ethanone Hydrochloride is a chemical compound with the molecular formula C8H8BrClFNO. It is a solid substance that is typically stored in an inert atmosphere at room temperature
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(3-bromo-4-fluorophenyl)ethanone Hydrochloride can be achieved through several methods. One common approach involves the reaction of 3-bromo-4-fluoroacetophenone with ammonia in the presence of a suitable solvent. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1-(3-bromo-4-fluorophenyl)ethanone Hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amino group to a nitro group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
2-Amino-1-(3-bromo-4-fluorophenyl)ethanone Hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-1-(3-bromo-4-fluorophenyl)ethanone Hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .
Comparison with Similar Compounds
- 2-Amino-1-(4-bromo-3-fluorophenyl)ethanone Hydrochloride
- 2-Amino-1-(4-fluorophenyl)ethanone Hydrochloride
- 2-Bromo-1-(3-fluorophenyl)ethanone
Comparison: Compared to similar compounds, 2-Amino-1-(3-bromo-4-fluorophenyl)ethanone Hydrochloride is unique due to its specific substitution pattern on the phenyl ring. This unique structure can result in different reactivity and biological activity, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C8H8BrClFNO |
---|---|
Molecular Weight |
268.51 g/mol |
IUPAC Name |
2-amino-1-(3-bromo-4-fluorophenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C8H7BrFNO.ClH/c9-6-3-5(8(12)4-11)1-2-7(6)10;/h1-3H,4,11H2;1H |
InChI Key |
TYGZZDUVKCLTDH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)CN)Br)F.Cl |
Origin of Product |
United States |
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